molecular formula C17H24N2O2 B5795662 N-(1-adamantylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(1-adamantylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5795662
M. Wt: 288.4 g/mol
InChI Key: PCLWBLBBNJACEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AICA riboside, and it is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.

Mechanism of Action

AICA riboside activates AMPK, which is a key regulator of cellular energy metabolism. AMPK activation leads to an increase in glucose uptake and fatty acid oxidation, which results in increased ATP production. AICA riboside also activates the sirtuin pathway, which is involved in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
AICA riboside has been shown to have several biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation, which leads to increased energy production. AICA riboside also has anti-inflammatory effects and has been shown to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

AICA riboside has several advantages for use in lab experiments. It is a potent activator of AMPK and has been shown to have a wide range of biological effects. However, AICA riboside can be expensive and may have limited solubility in certain solvents.

Future Directions

There are several future directions for research on AICA riboside. One potential area of research is the development of novel AICA riboside analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of AICA riboside in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of AICA riboside.

Synthesis Methods

The synthesis of AICA riboside can be achieved through several methods. One of the most commonly used methods is the reaction of 1-adamantanecarboxylic acid with hydroxylamine hydrochloride to form 1-adamantylhydroxamic acid. This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxylic acid to form AICA riboside.

Scientific Research Applications

AICA riboside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. AICA riboside has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

properties

IUPAC Name

N-(1-adamantylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-10-15(11(2)21-19-10)16(20)18-9-17-6-12-3-13(7-17)5-14(4-12)8-17/h12-14H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLWBLBBNJACEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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